molecular formula C10H10ClN3S B1465761 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine CAS No. 1250508-07-6

6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine

Cat. No. B1465761
CAS RN: 1250508-07-6
M. Wt: 239.73 g/mol
InChI Key: ONENQGSWHNRJLO-UHFFFAOYSA-N
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Description

6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine, also known as 6-Cl-2TEPA, is an organic compound with a unique structure and properties. It has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology. This compound has a wide range of applications, from its use as a probe molecule in biochemical studies to its use as a reagent in drug synthesis. In

Scientific Research Applications

Synthesis and Characterization

  • This compound and its derivatives are often synthesized for their potential biological activities. For example, novel pyrimidine derivatives have been synthesized for evaluation against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel & Patel, 2017).
  • Another study focused on the synthesis of pyrimidine derivatives with potential antibacterial properties, highlighting the compound's utility in developing new antibiotics (Afrough, Bakavoli, Eshghi, Beyzaei, & Moghaddam‐manesh, 2019).

Antimicrobial Activities

  • The antimicrobial potential of pyrimidine derivatives, including those similar to the queried compound, has been extensively researched. Such compounds have shown promise in fighting various microbial infections, including resistant strains (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Antitubercular and Antitumor Activities

Environmental and Agricultural Applications

  • Some studies have also looked into the environmental and agricultural implications of pyrimidine derivatives, such as their degradation by microorganisms like Aspergillus niger, which plays a role in bioremediation and the breakdown of herbicide residues in the soil (Sharma, Banerjee, & Choudhury, 2012).

Mechanism of Action

Mode of Action

As a pyrimidinamine derivative, it is likely to interact with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species.

properties

IUPAC Name

6-chloro-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c11-9-6-10(14-7-13-9)12-4-3-8-2-1-5-15-8/h1-2,5-7H,3-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONENQGSWHNRJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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